MLN120B

Description

BenchChem offers high-quality MLN120B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MLN120B including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

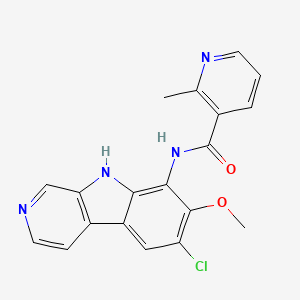

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432993 | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783348-36-7 | |

| Record name | ML-120B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN-120B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 783348-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ML-120B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MLN120B in the NF-κB Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), within the nuclear factor-kappa B (NF-κB) signaling pathway. The document details the molecular interactions, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to MLN120B and the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the immune and inflammatory response, and its aberrant activation is a key driver in various pathologies, including cancers like multiple myeloma and inflammatory diseases such as rheumatoid arthritis.[1] The canonical NF-κB pathway is tightly regulated by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO). Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][4]

MLN120B is a small molecule inhibitor that selectively targets the IKKβ subunit.[1][5] It functions as a reversible and ATP-competitive inhibitor, effectively blocking the kinase activity of IKKβ and thereby preventing the downstream activation of the canonical NF-κB pathway.[1][6]

Mechanism of Action of MLN120B

MLN120B exerts its inhibitory effect by binding to the ATP-binding pocket of IKKβ, preventing the phosphorylation of its substrate, IκBα.[1][6] This action leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, thereby sequestering NF-κB and inhibiting its nuclear translocation and transcriptional activity.[1][3] Studies have demonstrated that MLN120B effectively inhibits both baseline and TNF-α-induced NF-κB activation.[7] This is evidenced by the reduced phosphorylation of IκBα and the p65 subunit of NF-κB.[7]

It is important to note that while MLN120B is a potent inhibitor of the canonical NF-κB pathway, it does not inhibit the non-canonical pathway, which is mediated by IKKα.[8] In some cellular contexts, inhibition of the canonical pathway by MLN120B has been observed to lead to an enhancement of the non-canonical pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of MLN120B from various preclinical studies.

Table 1: In Vitro Potency of MLN120B

| Parameter | Value | Cell/System | Reference |

| IC50 for IKKβ | 45 nM | Recombinant IKKβ | [9][10] |

| IC50 for IKKβ | 60 nM | IκBα kinase complex assay | [1][6] |

| Selectivity | >50-fold for IKKβ over IKKα | Kinase assays | [11] |

| IC50 for NF-κB2-luc2 reporter | 1.4 µM | RAW264.7 cells | [9] |

| IC50 for IL8-luc2 reporter | 14.8 µM | RAW264.7 cells | [9] |

| IC50 for TNF-AIP3-luc2 reporter | 27.3 µM | RAW264.7 cells | [9] |

Table 2: Cellular Effects of MLN120B

| Effect | Concentration/Dose | Cell Line(s) | Result | Reference |

| Growth Inhibition | Dose-dependent | Multiple Myeloma cell lines | 25% to 90% inhibition | [7] |

| Inhibition of IL-6 Secretion | Not specified | Bone Marrow Stromal Cells (BMSCs) | 70% to 80% inhibition | [7] |

| Inhibition of MMP Production | ~1 µM (IC50) | Human Chondrocytes | Inhibition of IL-1β-induced matrix metalloproteinase production | [1] |

| Inhibition of Cytokine/Chemokine Production | 0.7 - 1.8 µM (IC50) | Human Fibroblast-Like Synoviocytes (HFLS) | Inhibition of TNF-α or IL-1 induced RANTES and MCP-1 production | [12] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of MLN120B.

Western Blot for Phosphorylated IκBα and p65

Objective: To determine the effect of MLN120B on the phosphorylation status of IκBα and the p65 subunit of NF-κB.

Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, INA6) to 70-80% confluency.[2] Pre-treat cells with varying concentrations of MLN120B (e.g., 1.25-20 µM) for a specified time (e.g., 90 minutes).[2][6]

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (e.g., 5 ng/mL) for a short period (e.g., 20 minutes).[2]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).[6] As a loading control, also probe for total IκBα, total p65, and a housekeeping protein like β-actin.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system. The intensity of the bands corresponding to p-IκBα and p-p65 will indicate the level of phosphorylation.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA-binding activity of NF-κB in the nucleus.

Methodology:

-

Cell Treatment and Nuclear Extraction: Treat cells with MLN120B and/or a stimulant as described for the Western blot protocol.[2] Following treatment, harvest the cells and perform nuclear extraction to isolate nuclear proteins.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection:

-

For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Supershift Assay (Optional): To confirm the identity of the NF-κB subunits in the complex, pre-incubate the nuclear extracts with antibodies specific to p65, p50, or other NF-κB family members before adding the probe. A "supershift" (a slower migrating band) indicates the presence of that specific subunit in the DNA-binding complex.[8]

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB.

Methodology:

-

Cell Transfection: Transfect cells (e.g., RAW264.7) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., NF-κB2-luc2, IL8-luc2).[9] Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell Treatment: After allowing the cells to recover and express the reporter genes, treat them with different concentrations of MLN120B.

-

Stimulation: Induce NF-κB activation by adding a stimulant like lipopolysaccharide (LPS).[9]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The resulting values represent the NF-κB transcriptional activity.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, the mechanism of MLN120B, and a typical experimental workflow.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of MLN120B.

Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.

References

- 1. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Cellular Target of MLN120B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN120B is a potent and selective small molecule inhibitor that has garnered significant interest in the fields of oncology and inflammation research. This technical guide provides a comprehensive overview of the cellular target of MLN120B, its mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Primary Cellular Target: IκB Kinase β (IKKβ)

The primary cellular target of MLN120B is IκB kinase β (IKKβ) , a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4] MLN120B is a reversible and ATP-competitive inhibitor of IKKβ.[2] By binding to the ATP-binding pocket of IKKβ, MLN120B prevents the phosphorylation of its downstream substrate, IκBα.

The NF-κB pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. MLN120B's inhibition of IKKβ effectively blocks this cascade.

Quantitative Data

The inhibitory activity of MLN120B against its primary target and its effects on cellular processes have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of MLN120B

| Target | Assay Type | IC50 | Reference |

| Recombinant IKKβ | Kinase Assay | 45 nM | [2] |

| Recombinant IKKβ | Kinase Assay | 60 nM |

Table 2: Cellular Activity of MLN120B

| Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |

| Multiple Myeloma Cell Lines | Growth Inhibition | 25% to 90% inhibition | Dose-dependent | [3] |

| RPMI 8226 and INA6 | Growth Inhibition (with doxorubicin/melphalan) | Augments inhibition | Not specified | [3] |

| MM.1S | Cytotoxicity (with TNF-α) | Augments cytotoxicity | Not specified | [3] |

| Bone Marrow Stromal Cells (BMSCs) | IL-6 Secretion | 70% to 80% inhibition | Not specified | [3] |

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by MLN120B.

Caption: Canonical NF-κB signaling pathway and inhibition by MLN120B.

Off-Target Profile and Selectivity

MLN120B is characterized as a selective inhibitor of IKKβ. One study reported that MLN120B does not inhibit other IKK isoforms at concentrations below 50 μM, indicating a high degree of selectivity within the IKK family.[2] However, a comprehensive screening against a broad panel of kinases is necessary to fully characterize its off-target profile. The interpretation of cellular effects of MLN120B should consider the possibility of off-target activities, especially at higher concentrations.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. The following are representative protocols for assays used to characterize MLN120B.

IKKβ Kinase Inhibition Assay

This assay quantifies the ability of MLN120B to inhibit the enzymatic activity of IKKβ.

Caption: Workflow for an in vitro IKKβ kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with distilled water.

-

Prepare ATP and the substrate (e.g., IKKtide) solutions in 1x Kinase Assay Buffer to the desired final concentrations.

-

Prepare serial dilutions of MLN120B in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.

-

Dilute recombinant IKKβ enzyme in 1x Kinase Assay Buffer to the working concentration.

-

-

Assay Procedure:

-

Add the master mix containing Kinase Assay Buffer, ATP, and substrate to each well of a 96-well plate.

-

Add the MLN120B dilutions or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the diluted IKKβ enzyme to all wells except the "blank" control.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).

-

Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percent inhibition for each MLN120B concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot for IκBα Phosphorylation

This assay is used to assess the effect of MLN120B on the phosphorylation of IκBα in a cellular context.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., multiple myeloma cell lines) to the desired confluency.

-

Pre-treat the cells with various concentrations of MLN120B or vehicle control for a specified time (e.g., 90 minutes).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 5 ng/mL for 20 minutes), to induce IκBα phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like GAPDH or β-actin.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of MLN120B or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

-

MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the MLN120B concentration.

-

Conclusion

MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. Its ability to block NF-κB activation has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly multiple myeloma. The experimental protocols detailed in this guide provide a framework for the continued investigation of MLN120B and other IKKβ inhibitors. A thorough understanding of its on-target and potential off-target effects is crucial for its development as a therapeutic agent. Further studies, including comprehensive kinase profiling, will be instrumental in fully elucidating the therapeutic potential and safety profile of MLN120B.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

MLN120B: A Technical Guide to its Inhibition of IκBα Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), focusing on its critical role in the inhibition of IκBα phosphorylation and the subsequent blockade of the canonical NF-κB signaling pathway. This document provides a comprehensive overview of the underlying molecular interactions, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant signaling cascades.

Introduction to MLN120B and the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, most notably IκBα, which sequesters NF-κB dimers in the cytoplasm. The phosphorylation of IκBα by the IκB kinase (IKK) complex is the critical step that triggers its ubiquitination and subsequent proteasomal degradation. This event liberates NF-κB, allowing its translocation to the nucleus and the activation of target gene expression.

The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the primary kinase responsible for the phosphorylation of IκBα in the canonical pathway. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers.

MLN120B (also known as ML120B) is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ.[1][2] By targeting the ATP-binding site of IKKβ, MLN120B effectively blocks its catalytic activity, thereby preventing IκBα phosphorylation and downstream NF-κB activation.[1][3] This guide will explore the specifics of this inhibitory action.

Mechanism of Action: Inhibition of IκBα Phosphorylation

MLN120B functions as a reversible and ATP-competitive inhibitor of IKKβ.[1][2] Its primary mechanism of action is the direct blockade of the kinase activity of IKKβ, which in turn prevents the phosphorylation of IκBα at serine residues 32 and 36. This inhibition of IκBα phosphorylation is a crucial event that halts the cascade leading to NF-κB activation.[4][5]

The direct consequence of MLN120B-mediated IKKβ inhibition is the stabilization of the IκBα-NF-κB complex in the cytoplasm. Without phosphorylation, IκBα is not recognized by the E3 ubiquitin ligase complex, thus preventing its polyubiquitination and subsequent degradation by the 26S proteasome. This sequestration of NF-κB in the cytoplasm effectively blocks its nuclear translocation and the subsequent transcription of pro-inflammatory and pro-survival genes.[2][6]

Upstream Signaling Leading to IKKβ Activation

The activation of IKKβ is a complex process initiated by various stimuli, most notably pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). The signaling cascades upstream of IKKβ converge on the activation of transforming growth factor-β-activated kinase 1 (TAK1).[7][8]

In the TNFα signaling pathway, the binding of TNFα to its receptor (TNFR1) leads to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and receptor-interacting protein kinase 1 (RIPK1).[9] This complex facilitates the K63-linked polyubiquitination of RIPK1 and other components, which serves as a scaffold to recruit and activate the TAK1 complex (TAK1, TAB1, TAB2/3).[8][10] Activated TAK1 then directly phosphorylates IKKβ in its activation loop at Ser177 and Ser181, leading to the full activation of the IKK complex.[7][8] MLN120B acts downstream of TAK1, directly inhibiting the now-activated IKKβ.

Quantitative Data

The potency of MLN120B in inhibiting IKKβ and cellular processes dependent on its activity has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ for IKKβ | 45 nM | Recombinant IKKβ | [1] |

| IC₅₀ for IKKβ | 60 nM | IκBα kinase complex assay | [2][3] |

| Inhibition of IL-1β-induced MMP production | ~1 µM | Human chondrocytes | [2] |

Table 1: In Vitro Inhibitory Potency of MLN120B

| Cell Line | Treatment | Effect | Reference |

| RPMI 8226 and INA6 | 5 and 10 µmol/L MLN120B for 90 minutes | Inhibition of baseline IκBα phosphorylation | [5][11] |

| MM.1S | 1.25-20 µmol/L MLN120B for 90 minutes, then TNFα (5 ng/mL) for 20 minutes | Complete abrogation of TNFα-induced IκBα phosphorylation in a dose-dependent manner | [3][11] |

| Multiple Myeloma Cell Lines | >20 µM MLN120B | 25% to 90% growth inhibition | [4][5] |

Table 2: Cellular Activity of MLN120B in Multiple Myeloma Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effect of MLN120B on IκBα phosphorylation.

Western Blot Analysis of IκBα Phosphorylation

This protocol is a standard method to assess the phosphorylation status of IκBα in response to stimuli and the inhibitory effect of MLN120B.

Objective: To determine the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates by Western blotting.

Materials:

-

Cell culture reagents and appropriate cell lines (e.g., MM.1S, RPMI 8226)

-

MLN120B (stock solution in DMSO)

-

Stimulating agent (e.g., TNFα)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-IκBα (Ser32/36) and rabbit anti-IκBα

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with varying concentrations of MLN120B (e.g., 1.25, 5, 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 90 minutes).[11]

-

Stimulation: Following pre-treatment, stimulate the cells with a pro-inflammatory agent such as TNFα (e.g., 5 ng/mL) for a short duration (e.g., 20 minutes) to induce IκBα phosphorylation.[11] A non-stimulated control group should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C with gentle agitation. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Stripping and Re-probing: To determine total IκBα levels, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against total IκBα, followed by the secondary antibody and detection steps. This serves as a loading control.

Visualizations

The following diagrams illustrate the signaling pathways and logical relationships described in this guide.

Figure 1: Canonical NF-κB signaling pathway and the inhibitory action of MLN120B.

Figure 2: Experimental workflow for Western blot analysis of IκBα phosphorylation.

Conclusion

MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ that effectively blocks the canonical NF-κB signaling pathway. Its mechanism of action, centered on the inhibition of IκBα phosphorylation, has been extensively validated through in vitro and cellular assays. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of MLN120B's role, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. The information presented herein serves as a valuable resource for further investigation into the therapeutic potential of IKKβ inhibition in various disease contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. RIPK1-TRAF2 interplay on the TNF/NF-κB signaling, cell death, and cancer development in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitin-mediated activation of TAK1 and IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

The Discovery and Development of MLN120B: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MLN120B, a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), emerged from a focused discovery program aimed at targeting the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cellular proliferation, and its dysregulation is implicated in a variety of diseases, including multiple myeloma and rheumatoid arthritis. Preclinical studies demonstrated that MLN120B effectively inhibits IKKβ, leading to the suppression of NF-κB activation and downstream pro-inflammatory and pro-survival signaling. In models of multiple myeloma, MLN120B induced growth inhibition of cancer cells and enhanced the efficacy of conventional chemotherapeutic agents. Similarly, in a preclinical model of rheumatoid arthritis, MLN120B demonstrated significant anti-inflammatory effects and protection against bone and cartilage destruction. Despite its promising preclinical profile, the clinical development of MLN120B and related β-carboline inhibitors appears to have been discontinued. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of MLN120B, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Medicinal Chemistry

MLN120B belongs to a class of β-carboline inhibitors of IKK developed by Millennium Pharmaceuticals. The discovery process began with a screening effort of the endogenous IKK complex, which identified 5-bromo-6-methoxy-β-carboline as a non-specific IKK inhibitor.[1] This initial hit served as the scaffold for a medicinal chemistry program focused on optimizing potency and selectivity for IKKβ.

Structure-activity relationship (SAR) studies revealed that substitution patterns on the A ring of the β-carboline core were critical for activity. This optimization led to the identification of a novel class of selective IKK inhibitors with IC50 values in the nanomolar range.[1] MLN120B, with the full chemical name N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide, emerged from this program as a potent and selective, ATP-competitive inhibitor of IKKβ.[2][3]

Chemical Structure of MLN120B

Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway

MLN120B exerts its biological effects through the potent and selective inhibition of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. This pathway is a central regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex, which includes the catalytic subunits IKKα and IKKβ, is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.

MLN120B, as an ATP-competitive inhibitor of IKKβ, blocks the phosphorylation of IκBα.[3] This prevents the degradation of IκBα and consequently traps NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of MLN120B.

Preclinical Development

MLN120B has been evaluated in preclinical models for both oncology and inflammatory indications, with the most comprehensive data available for multiple myeloma and rheumatoid arthritis.

Multiple Myeloma

In Vitro Studies

In multiple myeloma cell lines, MLN120B demonstrated dose-dependent growth inhibition.[5] It was shown to inhibit both baseline and TNF-α-induced NF-κB activation, which was associated with the downregulation of IκBα and p65 NF-κB phosphorylation.[5] Furthermore, MLN120B augmented the growth inhibition triggered by conventional chemotherapeutic agents such as doxorubicin and melphalan.[5] The growth-inhibitory effect of MLN120B was not overcome by the presence of IL-6 or IGF-1, two important growth factors in the multiple myeloma microenvironment.[5]

| Cell Line | IC50 (µM) for Growth Inhibition | Reference |

| RPMI 8226 | >20 | [5] |

| INA-6 | >20 | [5] |

| MM.1S | >20 | [5] |

| U266 | >20 | [5] |

In Vivo Studies

The in vivo anti-multiple myeloma activity of MLN120B was evaluated in a severe combined immunodeficient (SCID)-hu mouse model. Oral administration of MLN120B at 50 mg/kg twice daily resulted in the inhibition of human multiple myeloma cell growth.[3]

| Animal Model | Dosing Regimen | Outcome | Reference |

| SCID-hu mouse model | 50 mg/kg, p.o., twice daily | Inhibition of tumor growth | [3] |

Rheumatoid Arthritis

In Vitro Studies

MLN120B was shown to be a potent inhibitor of pro-inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells, all of which are key cell types in the pathophysiology of rheumatoid arthritis.

In Vivo Studies

In a rat model of adjuvant-induced arthritis, oral administration of MLN120B demonstrated significant therapeutic effects. It inhibited paw swelling in a dose-dependent manner and provided protection against arthritis-induced weight loss, as well as cartilage and bone erosion.[4] The median effective dose for inhibiting paw swelling was determined to be 12 mg/kg twice daily.[4]

| Animal Model | Dosing Regimen | Outcome | Reference |

| Rat adjuvant-induced arthritis | 12 mg/kg, p.o., twice daily | Inhibition of paw swelling, protection against cartilage and bone erosion | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on standard procedures and information from the Hideshima et al. (2006) publication.

Caption: Workflow for the MTT cell viability assay.

-

Cell Plating: Multiple myeloma cells were seeded in 96-well plates at a density of 3 x 10^4 cells/well.

-

Treatment: Cells were treated with various concentrations of MLN120B (typically ranging from 2.5 to 40 µM) or vehicle control (DMSO).

-

Incubation: Plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Plates were incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.

Western Blot for IκBα Phosphorylation

This protocol is a general representation based on standard procedures and information from the Hideshima et al. (2006) publication.

-

Cell Lysis: Multiple myeloma cells were treated with MLN120B for the indicated times and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for phosphorylated IκBα overnight at 4°C. A primary antibody for total IκBα was used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is a general representation based on standard procedures and information from the Hideshima et al. (2006) publication.

-

Nuclear Extract Preparation: Multiple myeloma cells were treated with MLN120B and/or TNF-α. Nuclear extracts were then prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site was end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe was incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel was dried and exposed to X-ray film to visualize the DNA-protein complexes. A supershift assay, including an antibody specific to an NF-κB subunit (e.g., p65), can be performed to confirm the identity of the protein in the complex.

Clinical Development and Future Perspectives

Despite the robust preclinical data for MLN120B in both multiple myeloma and rheumatoid arthritis, its progression into later-stage clinical trials appears to have been halted. While specific details regarding the discontinuation of MLN120B's development are not publicly available, information regarding a related IKKβ inhibitor from Millennium Pharmaceuticals, MLN0415, provides some insight. The clinical development of MLN0415 was discontinued due to an unfavorable safety profile.[6] It is plausible that on-target toxicities associated with systemic IKKβ inhibition, which is central to a multitude of physiological processes, posed a significant challenge for the clinical advancement of this class of compounds, including MLN120B.

The experience with MLN120B and other IKKβ inhibitors highlights the complexities of targeting central signaling nodes like NF-κB. While the therapeutic rationale remains strong, achieving a therapeutic window that balances efficacy with an acceptable safety profile is a major hurdle. Future efforts in this area may focus on more targeted delivery of IKKβ inhibitors to diseased tissues or the development of inhibitors with different binding modalities that may offer a more favorable safety profile.

References

- 1. Novel IKK inhibitors: beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. MLN-120B|IKK beta inhibitor|DC Chemicals|Price|Buy [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

MLN120B: A Technical Guide to a Selective IKKβ Inhibitor for Inflammation and Cancer Signaling Research

This guide provides an in-depth overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). It is intended for researchers, scientists, and drug development professionals investigating the roles of the NF-κB signaling pathway in inflammation and oncology. This document details the molecule's mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual diagrams of relevant signaling pathways and workflows.

Introduction and Mechanism of Action

MLN120B (also known as ML-120B) is a reversible and ATP-competitive inhibitor of IKKβ (also known as IKK2), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[3] In many disease states, including chronic inflammatory conditions and various cancers, the NF-κB pathway is constitutively active.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1beta (IL-1β).[3][4] This activation leads to the recruitment of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ phosphorylates the inhibitor of κB alpha (IκBα) at serine residues 32 and 36.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 (RelA) NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][4]

MLN120B selectively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα.[5] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene activation.[2][6]

Quantitative Data and Selectivity

MLN120B exhibits high potency for IKKβ with significant selectivity over other kinases, making it a valuable tool for specifically interrogating the IKKβ-dependent signaling axis.

Table 1: Biochemical Activity and Selectivity of MLN120B

| Target Kinase | IC50 Value | Comments | Source |

| IKKβ (IKK2) | 45 - 60 nM | Potent, ATP-competitive inhibition. | [1][2] |

| IKKα (IKK1) | > 50 µM | Highly selective over IKKα. | [1] |

| IKKε | > 100 µM | Minimal activity at high concentrations. | [5] |

| Other Kinases | > 50 µM | Does not significantly inhibit a broad panel of other kinases. | [1][2] |

Table 2: Cellular Activity of MLN120B

| Cell System / Assay | Endpoint Measured | IC50 / Effect | Source |

| Human Fibroblast-Like Synoviocytes (HFLS) | IL-1β-induced IL-6 / IL-8 production | 5.7 - 14.5 µM | [7] |

| Human Chondrocytes | IL-1β-induced MMP production | ~ 1 µM | [2] |

| RAW264.7 Macrophages (NF-κB reporter) | LPS-induced NF-κB activation | 1.4 µM (NF-kB2-luc2 reporter) | [1] |

| Multiple Myeloma (MM) Cell Lines | Inhibition of cell growth/proliferation | 25% to 90% inhibition (dose-dependent) | [6][8][9] |

| Bone Marrow Stromal Cells (BMSCs) | Constitutive IL-6 secretion | 70% to 80% inhibition | [8][9] |

Applications in Inflammation and Cancer Research

Inflammation

The central role of IKKβ/NF-κB in mediating inflammatory responses makes MLN120B a key compound for studying diseases like rheumatoid arthritis. In cellular models relevant to arthritis, MLN120B effectively blocks the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8) and matrix metalloproteinases (MMPs) that contribute to tissue destruction.[2][7]

Cancer

Constitutive NF-κB activation is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy.[3] MLN120B has been extensively studied in multiple myeloma (MM), where it induces growth inhibition and can overcome the protective effects of the bone marrow microenvironment.[6][8][9] Furthermore, studies have shown that MLN120B can sensitize cancer cells to conventional chemotherapeutic agents, such as vincristine in non-Hodgkin's lymphoma, by suppressing therapy-induced NF-κB activation.[4][5] While IKKβ is the primary target, researchers should be aware of the broader signaling network; for instance, the JNK pathway can also play a role in chemotherapy resistance and may be indirectly affected by changes in the cellular environment following NF-κB inhibition.[10][11]

Key Experimental Protocols

The following are detailed protocols for common assays used to characterize the effects of MLN120B.

Western Blot Analysis of NF-κB Pathway Inhibition

This protocol is designed to measure the effect of MLN120B on the phosphorylation of IκBα.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RPMI 8226, MM.1S) in appropriate culture plates and allow them to adhere or reach the desired density. Pre-incubate cells with varying concentrations of MLN120B (e.g., 5-20 µM) or vehicle control (DMSO) for 90 minutes.[12]

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]

-

SDS-PAGE: Denature protein samples in Laemmli buffer by heating at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[15]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Mouse anti-total IκBα

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.[14]

-

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability/Proliferation Assay

This protocol uses a tetrazolium-based assay (like MTT or XTT) to measure the effect of MLN120B on cancer cell viability.[17][18]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., U266, RPMI 8226) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of MLN120B in culture medium. Remove the old medium from the cells and add the MLN120B-containing medium. A typical dose range is 2.5 to 40 µM.[6] Include wells with vehicle control (DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for a desired period, typically 48 to 72 hours, in a standard cell culture incubator (37°C, 5% CO₂).[6]

-

Reagent Addition: Add the metabolic assay reagent (e.g., MTT, XTT, or WST-1) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[17] If using MTT, a solubilization step with DMSO or a similar solvent is required.[17]

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of MLN120B that causes 50% inhibition of cell viability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MLN120B, a Novel IκB Kinase β Inhibitor, Blocks Multiple Myeloma Cell Growth <i>In vitro</i> and <i>In vivo</i> [ouci.dntb.gov.ua]

- 10. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Cell viability assays | Abcam [abcam.com]

- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]

MLN120B: A Technical Guide to its Binding Affinity and Kinetics with IKKβ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of MLN120B, a potent and selective inhibitor of IκB kinase beta (IKKβ). The document summarizes key binding affinity data, details representative experimental methodologies for its determination, and illustrates the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

MLN120B is a reversible and ATP-competitive inhibitor of IKKβ.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MLN120B against IKKβ.

| Parameter | Value (nM) | Assay Condition | Source |

| IC50 | 45 | Recombinant IKKβ | [1] |

| IC50 | 60 | IκBα kinase complex assay |

Note: Extensive literature searches did not yield publicly available kinetic data such as association rate constants (k_on), dissociation rate constants (k_off), or the equilibrium dissociation constant (K_d) for the MLN120B-IKKβ interaction.

IKKβ Signaling Pathway

MLN120B targets IKKβ, a critical kinase in the canonical NF-κB signaling pathway. This pathway is activated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β. Upon activation, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival. MLN120B, by competitively binding to the ATP-binding site of IKKβ, prevents the phosphorylation of IκBα and thereby blocks the downstream signaling cascade.

Experimental Protocols

While the exact protocol used to generate the published IC50 values for MLN120B is not publicly available, a representative biochemical kinase assay for determining the IC50 of an ATP-competitive IKKβ inhibitor is detailed below. This protocol is based on the principles of the Transcreener® ADP² Kinase Assay.

Objective: To determine the concentration of MLN120B required to inhibit 50% of IKKβ activity by measuring the production of ADP.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide (or other suitable peptide substrate)

-

ATP

-

MLN120B (or test inhibitor)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Transcreener® ADP² FP Assay Kit (or similar ADP detection system)

-

384-well microplates

-

Plate reader capable of fluorescence polarization detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of MLN120B in 100% DMSO.

-

Perform serial dilutions of the MLN120B stock solution in kinase reaction buffer to create a range of concentrations for the dose-response curve.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant IKKβ enzyme to the desired working concentration in kinase reaction buffer.

-

Prepare a solution of the IKKtide substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for IKKβ.

-

-

Kinase Reaction:

-

Add the diluted MLN120B or control (buffer with DMSO) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the IKKβ enzyme to the wells.

-

Immediately add the substrate/ATP mixture to the wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ADP Detection:

-

Stop the kinase reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

-

Incubate the plate at room temperature for the time specified in the detection kit protocol (e.g., 60 minutes) to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a compatible plate reader.

-

The amount of ADP produced is inversely proportional to the fluorescence polarization signal.

-

Plot the percentage of IKKβ inhibition (calculated from the signal relative to controls) against the logarithm of the MLN120B concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of an IKKβ inhibitor using a biochemical assay.

References

Methodological & Application

MLN120B: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN120B is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB complex. This mechanism of action makes MLN120B a valuable tool for investigating the role of the NF-κB pathway in various cellular processes, including inflammation, immune responses, cell survival, and proliferation. These application notes provide detailed protocols for utilizing MLN120B in cell culture experiments to study its effects on the NF-κB pathway and cellular phenotypes, with a particular focus on multiple myeloma cell lines.

Mechanism of Action

MLN120B specifically targets IKKβ, a central kinase in the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB complex (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation, cell survival, and proliferation. MLN120B competitively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα and thereby inhibiting the entire downstream signaling cascade.[1][2][3]

References

Application Notes and Protocols: MLN120B for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN120B is a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation and transcriptional activity of NF-κB, which plays a critical role in cell survival, proliferation, and inflammation. These application notes provide a summary of the effective concentrations and detailed protocols for the use of MLN120B in in vitro cancer cell studies, with a focus on multiple myeloma.

Mechanism of Action: The NF-κB Signaling Pathway

MLN120B specifically targets IKKβ, a central kinase in the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival. MLN120B's inhibition of IKKβ prevents these downstream events.

Figure 1: MLN120B Mechanism of Action in the NF-κB Pathway.

Data Presentation: Effective Concentrations of MLN120B

The optimal concentration of MLN120B is cell line and assay dependent. The following tables summarize the effective concentrations from in vitro studies on multiple myeloma (MM) cell lines.

Table 1: Inhibition of NF-κB Signaling by MLN120B

| Cell Line | Assay | Concentration (µmol/L) | Treatment Time | Observed Effect |

| MM.1S | Western Blot (p-IκBα) | 1.25 - 20 | 90 minutes | Dose-dependent inhibition of TNF-α-induced p-IκBα.[1] |

| RPMI 8226 | Western Blot (p-IκBα) | 5 - 10 | 90 minutes | Inhibition of baseline p-IκBα.[1] |

| INA6 | Western Blot (p-IκBα) | 5 - 10 | 90 minutes | Inhibition of baseline p-IκBα.[1] |

| MM.1S, RPMI 8226, INA6 | EMSA (NF-κB DNA binding) | 5 - 20 | 90 minutes | Inhibition of baseline and TNF-α-induced NF-κB activation.[1] |

Table 2: Anti-proliferative Effects of MLN120B on Multiple Myeloma Cell Lines

| Cell Line | Assay | Concentration (µmol/L) | Treatment Time | Observed Effect |

| MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, INA6 | MTT Assay | >20 | 72 hours | 5% to 50% inhibition of proliferation.[2] |

| (Same as above) | [³H]Thymidine Uptake | >20 | 48 hours | 18% to 70% inhibition of proliferation.[2] |

| MM.1S, U266, INA6 | Cell Growth Assay | Not specified | Not specified | Almost complete blockage of growth stimulated by adherence to BMSCs.[3] |

Note: Specific IC50 values for MLN120B in these multiple myeloma cell lines are not consistently reported in the primary literature. One study mentions an IC50 between 5 and 10 µM in MM cell lines without specifying the exact cell line or conditions.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of MLN120B.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the dose-dependent effect of MLN120B on the viability of multiple myeloma cells.

Figure 2: General workflow for an MTT cell viability assay.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI 8226, U266)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

MLN120B stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

-

Drug Treatment: Prepare serial dilutions of MLN120B in culture medium. A suggested concentration range is 0 to 40 µM. Remove 50 µL of media from each well and add 50 µL of the diluted MLN120B solutions. For the control wells, add 50 µL of medium with the corresponding concentration of DMSO.

-

Incubation: Incubate the cells with MLN120B for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is used to assess the inhibitory effect of MLN120B on the NF-κB pathway by detecting the phosphorylation of IκBα.

Materials:

-

Multiple myeloma cell lines

-

MLN120B

-

TNF-α (for stimulation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα and anti-IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to a suitable confluence. Pre-treat the cells with the desired concentrations of MLN120B (e.g., 5 and 10 µmol/L) for 90 minutes.

-

Stimulation (Optional): To observe the inhibition of induced NF-κB activity, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes before harvesting.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα.

Conclusion

MLN120B is a valuable tool for in vitro studies investigating the role of the NF-κB pathway in cancer biology. The optimal concentration for MLN120B will vary depending on the cell line and the specific biological question being addressed. It is recommended to perform dose-response experiments to determine the most effective concentration for each experimental setup. The protocols provided herein offer a starting point for utilizing MLN120B to explore its anti-cancer properties.

References

- 1. Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing MLN120B Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of MLN120B using dimethyl sulfoxide (DMSO) as the solvent. MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies.

MLN120B Chemical and Physical Properties

A summary of the key quantitative data for MLN120B is presented in the table below. This information is essential for accurate calculations and solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅ClN₄O₂ | [1][2] |

| Molecular Weight | 366.80 g/mol | [1][2][3][4] |

| CAS Number | 783348-36-7 | [4][5] |

| Appearance | Solid | [1] |

| Purity | >99% | [1][3] |

| Solubility in DMSO | ≥13.2 mg/mL; 73 mg/mL (199.01 mM) | [1][3] |

| Solubility in Ethanol | 5 mg/mL (13.63 mM) | [4] |

| Solubility in Water | Insoluble | [3][4] |

| IC₅₀ for IKKβ | 45 nM - 60 nM | [3][4][5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

MLN120B is an ATP-competitive inhibitor of IKKβ, which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][7]

Figure 1: MLN120B inhibits the NF-κB signaling pathway.

Experimental Protocol: Preparation of a 10 mM MLN120B Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of MLN120B in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.[3][5]

Materials:

-

MLN120B powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow for Preparing MLN120B Stock Solution:

Figure 2: Experimental workflow for stock solution preparation.

Procedure:

-

Safety Precautions: Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

-

Carefully weigh a precise amount of MLN120B powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.668 mg of MLN120B.

-

-

Calculating the Volume of DMSO:

-

Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

For 3.668 mg of MLN120B to make a 10 mM solution: Volume (L) = 0.003668 g / (366.8 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

-

-

Dissolving the Compound:

-

Add the calculated volume of anhydrous DMSO to the tube containing the MLN120B powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

Application in Cell Culture

When using the MLN120B stock solution for cell culture experiments, it is important to dilute it to the desired final concentration in the culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[8]

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution:

-

Perform a 1:1000 dilution.

-

For 1 mL of final working solution, add 1 µL of the 10 mM MLN120B stock solution to 999 µL of cell culture medium.